molecular formula C8H17F2N B2664512 (2S)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine CAS No. 2248198-72-1

(2S)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine

Cat. No.: B2664512
CAS No.: 2248198-72-1
M. Wt: 165.228
InChI Key: HWMFLVQUYGAEIU-ZCFIWIBFSA-N
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Description

Synthesis Analysis

This involves a detailed look at how the compound can be synthesized from readily available starting materials. It may involve multiple steps, each with its own specific reagents and conditions .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the spatial arrangement of atoms and the lengths and angles of chemical bonds .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions where the compound is a reactant (what other compounds can it be converted into?) or a product (what reactions produce this compound?) .


Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .

Mechanism of Action

If the compound has a biological effect, the mechanism of action would describe how the compound interacts with biological systems to produce this effect .

Safety and Hazards

This would include information on the compound’s toxicity, flammability, and any precautions that need to be taken when handling it .

Properties

IUPAC Name

(2S)-5,5-difluoro-2,3,3-trimethylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17F2N/c1-6(5-11)8(2,3)4-7(9)10/h6-7H,4-5,11H2,1-3H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMFLVQUYGAEIU-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C)(C)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C(C)(C)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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